molecular formula C22H20N2O3S B2935876 4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946319-99-9

4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2935876
CAS No.: 946319-99-9
M. Wt: 392.47
InChI Key: AUASWZCPFWARDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H20N2O3S. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds . The molecule also contains a methoxy group (OCH3) and a thiophene ring, which may contribute to its properties and reactivity.

Scientific Research Applications

Affinity and Selectivity for σ2 Receptors

Arylamides hybrids of high-affinity σ2 receptor ligands, such as PB28 and RHM-1, represent significant leads for tumor diagnosis due to their high affinity at σ2 receptors. These hybrids have been designed to obtain good candidates for σ2 PET tracer development, demonstrating excellent σ1/σ2 selectivities and interactions with P-gp, which may limit their use as σ2 receptor PET agents in tumors overexpressing P-gp. Compound 15a, with moderate P-gp interaction, represents an interesting tool for the development of σ2 PET tracers useful in tumors overexpressing P-gp (Abate et al., 2011).

Radioligand Binding Studies

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs have been radiolabeled with tritium for in vitro binding studies to sigma-2 (σ2) receptors. [3H]RHM-1 showed a higher affinity for σ2 receptors compared to its analogs, indicating its utility as a ligand for studying σ2 receptors in vitro (Xu et al., 2005).

Synthesis of Tetrahydroquinolines

A novel synthesis of 1,2,3,4-tetrahydroquinolines (TQs) through intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides utilizing the Pummerer reaction has been achieved. This synthesis route provides an efficient and convenient method for TQ synthesis, highlighting the versatility of methoxyanilines in synthesizing complex heterocyclic structures (Toda et al., 1999).

Potential for Imaging Breast Cancer

Carbon-11 labeled σ2 receptor ligands have been synthesized and evaluated for their potential to image the proliferative status of breast tumors with positron emission tomography (PET). One particular radiotracer showed high tumor uptake and a suitable tumor/background ratio for imaging purposes, indicating its potential as a radiotracer for imaging the proliferative status of breast tumors in vivo (Tu et al., 2005).

Properties

IUPAC Name

4-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-27-18-10-7-16(8-11-18)21(25)23-17-9-6-15-4-2-12-24(19(15)14-17)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASWZCPFWARDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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